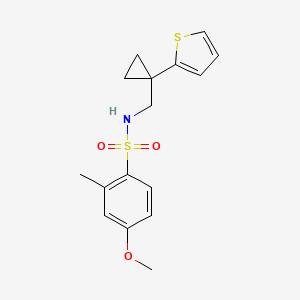

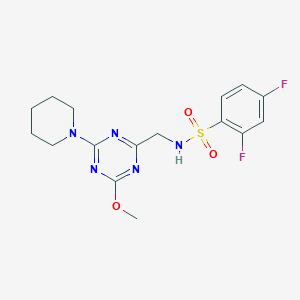

![molecular formula C8H14N2O2 B2663459 Decahydropyrido[2,3-f][1,4]oxazepin-5-one CAS No. 2089255-30-9](/img/structure/B2663459.png)

Decahydropyrido[2,3-f][1,4]oxazepin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Decahydropyrido[2,3-f][1,4]oxazepin-5-one is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 . It is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for Decahydropyrido[2,3-f][1,4]oxazepin-5-one were not found, similar compounds such as dibenzo[b,f][1,4]oxazepin-5(2H)-ones have been synthesized using various methods . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes .Molecular Structure Analysis

The molecular structure of Decahydropyrido[2,3-f][1,4]oxazepin-5-one includes a seven-membered heterocyclic ring containing one nitrogen atom . The InChI code for this compound is 1S/C8H14N2O2/c11-8-7-6 (2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2, (H,10,11)/t6-,7-/m1/s1 .Physical And Chemical Properties Analysis

Decahydropyrido[2,3-f][1,4]oxazepin-5-one is a powder at room temperature . It has a molecular weight of 170.21 .Wissenschaftliche Forschungsanwendungen

Novel Inhibitors for HIV-1 Reverse Transcriptase

Decahydropyrido[2,3-f][1,4]oxazepin-5-one derivatives have been explored for their potential as novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds exhibit significant inhibitory activity against HIV-1 RT, offering a pathway to potent antiviral drugs. Research highlights the importance of A-ring substitution in enhancing potency, with specific substituents dramatically increasing activity. This discovery could contribute to the development of more effective therapies for HIV-1 infections (Klunder et al., 1992).

Synthesis of Bicyclic Iminosugars

Another application is in the synthesis of bicyclic iminosugars, which are valuable in medicinal chemistry. Research demonstrates a ruthenium-catalyzed one-pot ring-closing metathesis and syn-dihydroxylation starting from oxazolidinone to produce novel polyhydroxylated derivatives. These compounds have implications in developing treatments for a range of diseases, given the biological importance of iminosugars (Malik et al., 2015).

Metabotropic Glutamate Receptor 5 Inhibitors

The derivatives have also found application as metabotropic glutamate receptor 5 (mGlu5) inhibitors. For instance, CTEP, a novel potent and selective mGlu5 negative allosteric modulator, shows promise in treating conditions like depression, Parkinson's disease, and fragile X syndrome due to its ability to penetrate the brain and exhibit high oral bioavailability. Such inhibitors represent a significant step forward in neuropharmacology, offering new avenues for therapeutic intervention (Lindemann et al., 2011).

Antiparkinsonian Effects

Research into the antiparkinsonian effects of mGlu5 receptor antagonists has shown that compounds like MTEP and MPEP can significantly improve symptoms in rat models of Parkinson's disease. These findings highlight the potential therapeutic value of Decahydropyrido[2,3-f][1,4]oxazepin-5-one derivatives in treating movement disorders by modulating glutamate receptor activity (Ossowska et al., 2001; Breysse et al., 2002).

Safety and Hazards

The safety information for Decahydropyrido[2,3-f][1,4]oxazepin-5-one indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

While specific future directions for Decahydropyrido[2,3-f][1,4]oxazepin-5-one were not found, there is unflagging interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .

Eigenschaften

IUPAC Name |

3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8-7-6(2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTACVPORBBWHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(=O)NCCO2)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

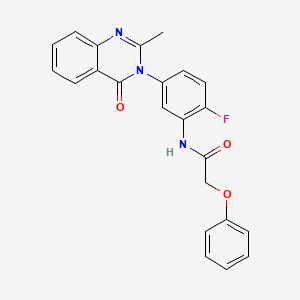

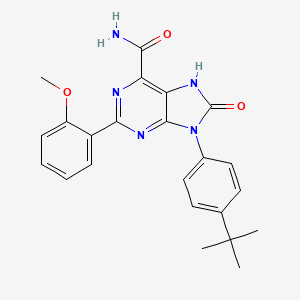

![8-bromo-3-(4-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2663377.png)

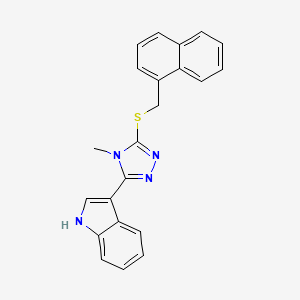

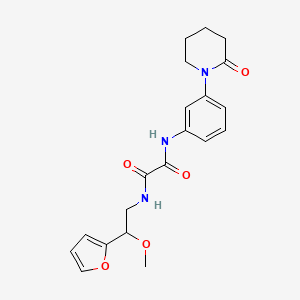

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2663378.png)

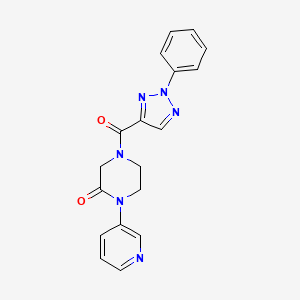

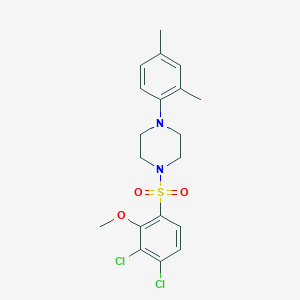

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2663379.png)

![Tert-butyl 4-[(2-{[(4-methoxybenzyl)amino]carbonyl}hydrazino)carbonyl]piperidine-1-carboxylate](/img/structure/B2663387.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea](/img/structure/B2663396.png)

![Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)